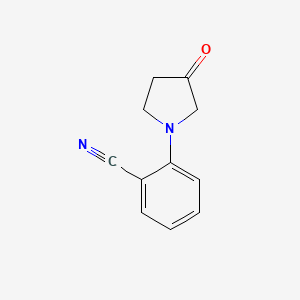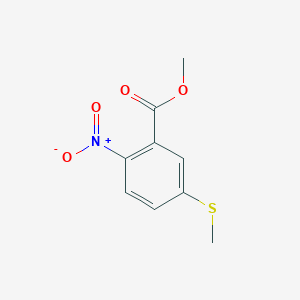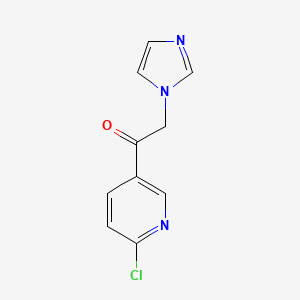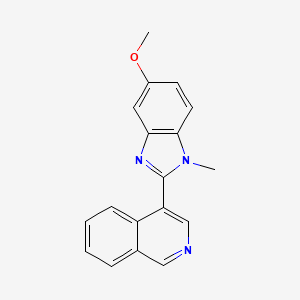
4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features an indazole moiety, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide typically involves multiple steps, including the formation of the indazole ring and subsequent functionalization. One common approach involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are often employed to achieve efficient synthesis . Additionally, solvent-free and catalyst-free conditions may be explored to reduce production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects . Additionally, the compound may modulate signaling pathways involved in cell proliferation, inflammation, or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole-3-amine derivatives have shown similar biological activities, including anticancer and anti-inflammatory effects.
Pyrimidine Derivatives: Pyrimidine-based compounds are widely studied for their antiviral and anticancer properties.
Uniqueness
4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide is unique due to its combined indazole and pyrimidine moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various research and therapeutic applications.
Propriétés
Formule moléculaire |
C13H12N6OS |
|---|---|
Poids moléculaire |
300.34 g/mol |
Nom IUPAC |
4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H12N6OS/c1-21-13-15-6-9(11(14)20)12(18-13)17-8-3-2-7-5-16-19-10(7)4-8/h2-6H,1H3,(H2,14,20)(H,16,19)(H,15,17,18) |
Clé InChI |
ZODIKXNSNDSNMU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)NC2=CC3=C(C=C2)C=NN3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)




![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)




![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)
![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)
